molecular formula C9H11N2O8PS2 B015746 2,4-Dinitrophenyl 3-phosphopropyl disulfide CAS No. 280135-96-8

2,4-Dinitrophenyl 3-phosphopropyl disulfide

Cat. No.: B015746
CAS No.: 280135-96-8
M. Wt: 370.3 g/mol
InChI Key: AWNKTODOBIDEPS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dinitrophenyl 3-phosphopropyl disulfide typically involves the reaction of 2,4-dinitrophenyl disulfide with 3-phosphopropanol under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2,4-Dinitrophenyl 3-phosphopropyl disulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dinitrophenyl 3-phosphopropyl disulfide has several applications in scientific research:

    Chemistry: Used as a reagent for enzyme modification and activity control.

    Biology: Employed in studies involving enzyme kinetics and protein modification.

    Medicine: Investigated for its potential in drug development and therapeutic applications.

    Industry: Utilized in the synthesis of specialized chemicals and materials.

Properties

IUPAC Name

3-[(2,4-dinitrophenyl)disulfanyl]propyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N2O8PS2/c12-10(13)7-2-3-9(8(6-7)11(14)15)22-21-5-1-4-19-20(16,17)18/h2-3,6H,1,4-5H2,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNKTODOBIDEPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SSCCCOP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N2O8PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394378
Record name 3-[(2,4-dinitrophenyl)disulfanyl]propyl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

280135-96-8
Record name 3-[(2,4-dinitrophenyl)disulfanyl]propyl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dinitrophenyl 3-phosphopropyl disulfide
Reactant of Route 2
2,4-Dinitrophenyl 3-phosphopropyl disulfide
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2,4-Dinitrophenyl 3-phosphopropyl disulfide
Reactant of Route 4
2,4-Dinitrophenyl 3-phosphopropyl disulfide
Reactant of Route 5
2,4-Dinitrophenyl 3-phosphopropyl disulfide
Reactant of Route 6
Reactant of Route 6
2,4-Dinitrophenyl 3-phosphopropyl disulfide

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